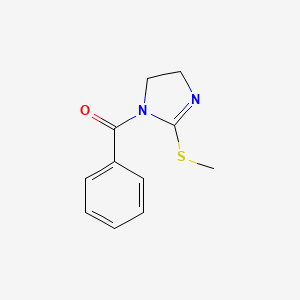![molecular formula C18H17NO3 B3406321 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide CAS No. 300825-59-6](/img/structure/B3406321.png)
3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide
描述
“3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide” is a compound that contains a benzodioxol group . Benzodioxans are oxygen-based isomeric heterocycles with various applications in medicinal, agricultural, and synthetic chemistry . Among the isomeric benzodioxans, 1,3-benzodioxane and its derivatives are used in medicinal and agrochemicals chemistry research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the literature. For example, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane” is a solid white powder .作用机制
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide may have similar effects, potentially leading to the inhibition of cancer cell proliferation and survival.
实验室实验的优点和局限性
One of the main advantages of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide is its high selectivity for ROS. This compound-based fluorescent probes have been shown to exhibit high selectivity for ROS over other reactive species, such as reactive nitrogen species (RNS). This selectivity has made this compound-based fluorescent probes a valuable tool for the detection and quantification of ROS in biological systems.
One of the main limitations of this compound is its potential toxicity. Although this compound has been shown to possess anti-inflammatory and neuroprotective properties, it has also been shown to exhibit cytotoxicity in certain cell types. This cytotoxicity may limit the use of this compound in certain experimental systems.
未来方向
There are several future directions for the development and application of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide in scientific research. One direction is the development of this compound-based fluorescent probes with improved selectivity and sensitivity for ROS. Another direction is the exploration of the potential applications of this compound in the treatment of oxidative stress-related diseases, such as neurodegenerative diseases and cancer. Finally, the development of this compound analogs with improved properties, such as decreased toxicity and increased selectivity, may also be an area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. The synthesis method of this compound involves the reaction of 3-benzo[1,3]dioxol-5-yl-acrylic acid with N-(1-phenyl-ethyl)-amine in the presence of a coupling agent. This compound has been shown to possess a range of biochemical and physiological effects, including the inhibition of ROS production, anti-inflammatory and neuroprotective properties, and the enhancement of antioxidant enzyme activity. This compound-based fluorescent probes have provided a powerful tool for the detection and quantification of ROS in biological systems. There are several future directions for the development and application of this compound in scientific research, including the development of this compound-based fluorescent probes with improved properties and the exploration of the potential applications of this compound in the treatment of oxidative stress-related diseases.
科学研究应用
3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the development of this compound-based fluorescent probes for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes. The development of this compound-based fluorescent probes has provided a powerful tool for the detection and quantification of ROS in biological systems.
生化分析
Biochemical Properties
3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, this compound inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with various kinases, which are enzymes that play crucial roles in cell signaling pathways. The inhibition of these kinases can disrupt signaling pathways that are essential for cancer cell survival and proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce cell cycle arrest at the S phase, leading to the inhibition of DNA replication and cell division . Furthermore, this compound promotes apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in the execution of programmed cell death . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and metabolism . By modulating these pathways, this compound can inhibit cancer cell proliferation and induce cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to the colchicine-binding site on tubulin, which prevents the polymerization of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Additionally, this compound inhibits the activity of various kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), by binding to their ATP-binding sites . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to the development of resistance mechanisms in cancer cells, such as the upregulation of drug efflux pumps .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth with minimal toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain threshold result in significant toxicity without additional therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall therapeutic effects of the compound . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters, such as P-glycoprotein, which can affect its intracellular accumulation and distribution . The localization of this compound within specific cellular compartments, such as the cytoplasm and nucleus, is crucial for its biological activity . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound can translocate to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and acetylation, can affect the compound’s localization and activity within different cellular compartments .
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-11,13H,12H2,1H3,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPAVJDNBSFRI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



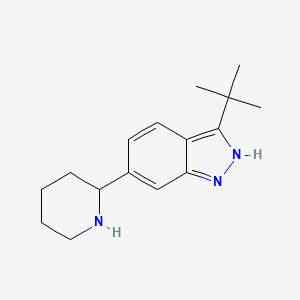
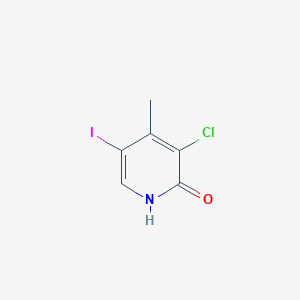

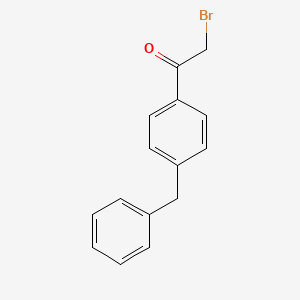
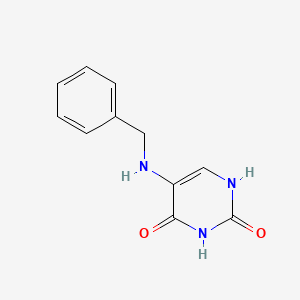
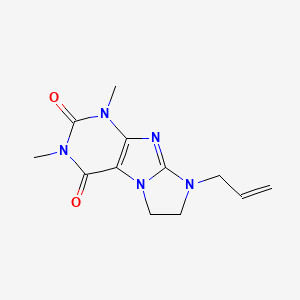

![methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3406294.png)

![Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3406308.png)
![2-chloro-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3406313.png)

